molecular formula C10H12BrNO B8650581 2-Bromo-3-cyclopentyloxypyridine

2-Bromo-3-cyclopentyloxypyridine

Cat. No.: B8650581
M. Wt: 242.11 g/mol
InChI Key: LFWWROATAKMKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Consequently, a detailed introduction cannot be formulated based on the supplied materials. However, inferences can be drawn from structurally analogous bromopyridine derivatives (e.g., 2-Bromo-3-methylpyridine, 2-Bromo-3-hydroxypyridine) to hypothesize its properties.

Bromopyridines are heterocyclic aromatic compounds with a bromine substituent on the pyridine ring.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-3-cyclopentyloxypyridine

InChI

InChI=1S/C10H12BrNO/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2

InChI Key

LFWWROATAKMKEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(N=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bromopyridine Derivatives

The following comparison is based on the evidence provided for analogous compounds.

Substituent Effects on Reactivity and Stability

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications References
2-Bromo-3-methylpyridine Methyl (-CH₃) 3430-17-9 C₆H₆BrN Intermediate in Suzuki couplings; stable under inert conditions
2-Bromo-3-hydroxypyridine Hydroxyl (-OH) 6602-32-0 C₅H₄BrNO Polar, hydrogen-bonding capability; used in heterocyclic synthesis
2-Bromo-3-fluoropyridine Fluorine (-F) 40273-45-8 C₅H₃BrFN Electron-withdrawing effect; enhances electrophilic substitution
2-bromo-6-(2-bromopyridin-3-yloxy)pyridine Bromopyridinyloxy 1065484-65-2 C₁₀H₆Br₂N₂O Bifunctional halogenation; discontinued due to synthesis complexity

Key Observations:

  • Steric vs.
  • Solubility: Hydroxyl groups enhance water solubility, whereas cyclopentyloxy groups likely decrease it due to increased hydrophobicity .
  • Synthetic Utility: Fluorinated and methylated derivatives are more commonly used in drug discovery due to their metabolic stability, while hydroxylated analogs serve as precursors for functionalization .

Thermal and Chemical Stability

Compound Stability Profile Hazard Classification (GHS) References
2-Bromo-3-methylpyridine Stable at RT; decomposes at >200°C H302, H315, H319, H335
2-Bromo-3-hydroxypyridine Sensitive to oxidation; hygroscopic Not explicitly listed
2-Bromo-3-fluoropyridine Stable under anhydrous conditions No GHS data provided

Inference for 2-Bromo-3-cyclopentyloxypyridine:

  • The cyclopentyloxy group may improve thermal stability compared to hydroxyl analogs but could introduce challenges in purification due to low polarity.

Limitations of Current Evidence

No Direct Data: None of the provided sources mention this compound, necessitating extrapolation from analogs.

Inconsistent Hazard Data: Safety profiles vary widely; methylated derivatives have well-documented hazards, while fluorinated compounds lack GHS classifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.